H-Bond Donor Count Differentiates Target Compound from Mono-Amide Furan-2-Carboxamides (SPHINX and CCCI-01) with Implications for Membrane Permeability and Polypharmacology
The target compound possesses two hydrogen-bond donor atoms (both amide N–H groups) , whereas the structurally related furan-2-carboxamide inhibitors SPHINX and CCCI-01 each contain only one H-bond donor . Each additional H-bond donor is empirically associated with an approximate 10-fold penalty in passive membrane permeability in Caco-2 and PAMPA models, and H-bond donor count above 2 is a known driver of oral bioavailability attrition [1]. This difference must be accounted for in cell-based assay design and PK projections.
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 2 H-bond donors (two secondary amide N–H groups) |
| Comparator Or Baseline | SPHINX: 1 H-bond donor (one secondary amide N–H); CCCI-01 (5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide): 1 H-bond donor |
| Quantified Difference | Target compound: 2 donors; SPHINX and CCCI-01: 1 donor each. 1 additional donor relative to comparators. |
| Conditions | Chemical structure analysis verified by canonical SMILES and InChI key; H-bond donor enumeration per standard Lipinski rules |
Why This Matters
The higher H-bond donor count of the target compound predicts lower passive membrane permeability relative to mono-amide furan-2-carboxamide inhibitors, which must be factored into cell-based assay protocols and in vivo PK study design; selecting a mono-amide analog without compensating for this difference will yield misleading permeability estimates.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Establishes quantitative relationship between H-bond donor count and rat oral bioavailability.) View Source
